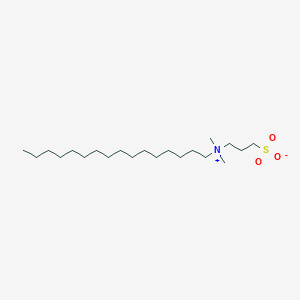

Sulfobetaine-16

Description

Properties

IUPAC Name |

3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBRCQBRKJXJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177359 | |

| Record name | N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2281-11-0 | |

| Record name | N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2281-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002281110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyldimethyl(3-sulphonatopropyl)ammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfobetaine 16 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAF4AM3VBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sulfobetaine-16

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Sulfobetaine-16 (SB-16), a zwitterionic detergent widely utilized in biochemical and pharmaceutical research. The document details the chemical synthesis process, purification methodologies, and key analytical data for this versatile surfactant.

Introduction to this compound

This compound, with the systematic name n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a member of the sulfobetaine (B10348) family of detergents.[1] Its zwitterionic nature, conferred by a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, allows it to effectively solubilize membrane proteins and other hydrophobic molecules while maintaining a neutral net charge over a wide pH range.[2] This property makes it a valuable tool in various applications, including protein extraction for chromatography, mass spectrometry, and electrophoresis, as well as in the formulation of cosmetics.[1][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between N,N-dimethylhexadecylamine and 1,3-propanesultone. The tertiary amine nitrogen of N,N-dimethylhexadecylamine attacks the electrophilic carbon of the 1,3-propanesultone, leading to the opening of the sultone ring and the formation of the zwitterionic product.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the diagram below.

Caption: A schematic of the this compound synthesis workflow.

Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of this compound.[3]

-

Reactant Preparation: In a reaction vessel, dissolve N,N-dimethylhexadecylamine in a suitable solvent such as carbon tetrachloride.

-

Reaction Initiation: While stirring, slowly add a theoretical amount of 1,3-propanesultone to the solution. The temperature should be maintained between 40 and 50°C during the addition.

-

Reaction Completion: After the addition is complete, increase the temperature and reflux the mixture for 1 hour to ensure the reaction goes to completion.

-

Product Precipitation: Cool the reaction mixture to approximately 30°C. The crude this compound will precipitate out of the solution.

-

Isolation of Crude Product: Isolate the precipitated solid by filtration.

-

Drying: Dry the collected solid under vacuum to remove any residual solvent.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying zwitterionic surfactants.[4][5]

Purification Workflow

The general workflow for the purification of this compound by recrystallization is outlined below.

Caption: A general workflow for the purification of this compound.

Experimental Protocol for Purification by Recrystallization

The following is a general protocol for the purification of long-chain sulfobetaines, which can be adapted for this compound.[4][6]

-

Solvent Selection: A mixed solvent system, such as acetone/methanol, is often effective for recrystallizing zwitterionic surfactants. The crude product should be soluble in the hot solvent mixture and sparingly soluble at room temperature.

-

Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the hot solvent mixture required to achieve complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of this compound will form as the solubility decreases.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a cold, non-polar solvent, such as diethyl ether, to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2281-11-0 | [7] |

| Molecular Formula | C₂₁H₄₅NO₃S | [8] |

| Molecular Weight | 391.65 g/mol | [8] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 253-255 °C | [9] |

Table 2: Analytical Data for this compound

| Analysis | Result | Reference |

| Purity (HPLC) | ≥ 98% | [2][10] |

| ESI-MS (m/z) | 406.336 [M+H]⁺ (for a C16 analogue) | [11] |

| ¹H NMR (400 MHz, D₂O), δ (ppm) | 0.95–1.09 (m, 3H), 1.23–1.77 (m, 25H), 1.78–2.18 (m, 6H), 3.06–3.12 (m, 2H), 3.27 (s, 6H), 3.40–3.64 (m, 4H) (for a C16 analogue) | [11] |

| ¹³C NMR (101 MHz, D₂O), δ (ppm) | 13.92, 21.08, 21.46, 22.37, 22.71, 26.25, 29.24, 29.59, 29.76, 29.89, 29.94, 30.04, 32.05, 50.17, 50.88, 63.16, 63.76 (for a C16 analogue) | [11] |

| Yield | 74.7% (for a C16 analogue) | [11] |

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound. The described protocols and data serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and materials science who require high-purity zwitterionic detergents for their applications. The straightforward synthesis and effective purification methods make this compound an accessible and essential tool for a wide range of scientific endeavors.

References

- 1. cephamls.com [cephamls.com]

- 2. Sulfobetaine 3-16, Zwitterionic detergent (CAS 2281-11-0) | Abcam [abcam.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. N-Hexadecyl-N,N-dimethyl-3-ammonio-1- propanesulfonate (SB-16) 20% w/v in water – Quarko [quarkochem.com]

- 8. chemscene.com [chemscene.com]

- 9. CAS#:2281-11-0 | 3-[Hexadecyl(dimethyl)ammonio]-1-propanesulfonate | Chemsrc [chemsrc.com]

- 10. N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propane sulphonate, 25 g, CAS No. 2281-11-0 | Detergents | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Sulfobetaine-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sulfobetaine-16 (SB-16), a zwitterionic surfactant widely utilized in biochemical, pharmaceutical, and cosmetic applications. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

This compound, also known as N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a member of the sulfobetaine (B10348) family of detergents. Its zwitterionic nature, conferred by a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, allows it to retain its characteristics over a wide pH range.[1] This property, combined with its ability to solubilize membrane proteins, makes it a valuable tool in various research and development applications.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₂₁H₄₅NO₃S | [1][2][3][4] |

| Molecular Weight | 391.7 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [2][3] |

| Solubility | Soluble in water | [1] |

| Purity | >98% | [1][2] |

| CAS Number | 2281-11-0 | [1][2][3][5] |

| Critical Micelle Concentration (CMC) | 0.01-0.06 mM (in water at 20-25°C) | [2] |

| Melting Point | 242 °C | [6] |

| Flash Point | 110 °C | [6] |

Experimental Protocols for Physicochemical Characterization

This section details the methodologies for determining key physicochemical properties of zwitterionic surfactants like this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which monomers begin to self-assemble into micelles. Several methods can be employed for its determination.

This method utilizes a fluorescent probe that exhibits different fluorescence polarization characteristics in the aqueous environment versus the hydrophobic interior of a micelle.

Protocol:

-

Prepare a stock solution of the fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene) in a suitable organic solvent.

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

Add a small, constant amount of the fluorescent probe stock solution to each surfactant solution.

-

Incubate the solutions to allow for equilibration.

-

Measure the fluorescence polarization of each solution using a suitable fluorometer.

-

Plot the fluorescence polarization as a function of the surfactant concentration. The CMC is identified as the point of inflection in the curve, where a significant change in polarization occurs due to the partitioning of the probe into the micelles.

This technique is suitable for ionic and zwitterionic surfactants and relies on the change in conductivity of the solution as micelles are formed.

Protocol:

-

Prepare a concentrated stock solution of this compound in deionized water.

-

Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a stirrer.

-

Titrate the water with the this compound stock solution, adding small, precise aliquots.

-

Record the conductivity of the solution after each addition, ensuring the solution has equilibrated.

-

Plot the specific conductivity versus the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its CMC. Below this temperature, the surfactant exists in a crystalline or hydrated solid form.

Protocol:

-

Prepare a series of aqueous solutions of this compound at a concentration known to be above the CMC.

-

Cool the solutions until the surfactant precipitates, making the solutions turbid.

-

Slowly heat each solution in a thermostated water bath while stirring.

-

Visually observe the temperature at which the solution becomes clear. This temperature is the Krafft point.

-

Alternatively, the Krafft point can be determined by measuring the conductivity of a surfactant solution as a function of temperature. A sharp increase in conductivity will be observed at the Krafft point.

Determination of Surface Tension and γcmc (Wilhelmy Plate Method)

The Wilhelmy plate method is a common technique for measuring the surface tension of a liquid at the air-liquid interface.

Protocol:

-

Calibrate the surface tensiometer using a liquid with a known surface tension (e.g., pure water).

-

Prepare a series of aqueous solutions of this compound with concentrations spanning below and above the CMC.

-

For each solution, immerse a clean platinum Wilhelmy plate into the liquid.

-

Measure the force exerted on the plate by the surface tension of the liquid.

-

Calculate the surface tension using the measured force and the dimensions of the plate.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration and then plateau. The concentration at the inflection point is the CMC, and the surface tension value at the plateau is the γcmc.

Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

For zwitterionic molecules like this compound, cIEF is a high-resolution technique to determine the pH at which the net charge of the molecule is zero.

Protocol:

-

Prepare a sample mixture containing this compound, carrier ampholytes that create a pH gradient, and pI markers for calibration.

-

Fill a capillary with the sample mixture.

-

Place the capillary in a cIEF instrument where an electric field is applied across the capillary, with an acidic anolyte and a basic catholyte at the ends.

-

Under the electric field, the carrier ampholytes form a stable pH gradient , and the this compound molecules migrate to the position in the capillary where the pH equals their pI and they have no net charge.

-

The focused zones are then mobilized past a detector (e.g., a UV detector).

-

The pI of this compound is determined by comparing its migration time or position to that of the known pI markers.

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for Physicochemical Characterization

Applications in Drug Development

This compound and other zwitterionic surfactants play a crucial role in various stages of drug development. Their ability to solubilize poorly soluble active pharmaceutical ingredients (APIs) enhances bioavailability. In biopharmaceutical development, they are used for the extraction, purification, and stabilization of membrane proteins, which are important drug targets. Furthermore, the biocompatible and non-denaturing properties of sulfobetaines make them suitable for use in drug delivery systems, such as nano-emulsions and liposomes, to improve drug stability and targeted delivery. Their resistance to protein adsorption also makes them valuable in the development of non-fouling surfaces for medical devices and implants.

References

- 1. agilent.com [agilent.com]

- 2. commons.erau.edu [commons.erau.edu]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propane sulphonate, 25 g, CAS No. 2281-11-0 | Detergents | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to the Determination of Critical Micelle Concentration for Sulfobetaine-16

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of Sulfobetaine-16 (SB-16), a zwitterionic surfactant. This compound, also known as 3-(Hexadecyldimethylammonio)propane-1-sulfonate, is utilized in various applications, including as a solubilizing agent in protein purification and as an emulsifier in pharmaceutical formulations.[1] The CMC is a fundamental parameter that signifies the concentration at which surfactant monomers begin to self-assemble into micelles, leading to abrupt changes in the physicochemical properties of the solution.[2][3] Accurate determination of the CMC is crucial for optimizing formulations and understanding the behavior of SB-16 in aqueous solutions.

Core Concepts of Micellization

Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions at low concentrations, these molecules exist as monomers. As the concentration increases, they adsorb at the air-water interface, reducing the surface tension.[4] Once the interface is saturated, further increases in concentration force the hydrophobic tails to aggregate to minimize their contact with water, forming spherical or ellipsoidal structures known as micelles.[5] This transition point is the CMC. Above this concentration, the monomer concentration remains relatively constant, and any additional surfactant contributes to the formation of more micelles.[6]

Experimental Methodologies for CMC Determination

Several techniques can be employed to determine the CMC of surfactants. The most common methods rely on detecting the sharp change in a physical property of the solution as a function of surfactant concentration.[7][8] This guide details three widely used methods: Surface Tensiometry, Conductometry, and Fluorescence Spectroscopy.

Surface Tensiometry

Principle: Surface tension measurement is a classic and direct method for determining the CMC.[9] Below the CMC, as the surfactant concentration increases, the monomers adsorb at the air-liquid interface, causing a significant decrease in surface tension.[4] Above the CMC, the interface becomes saturated with monomers, and newly added surfactant molecules form micelles in the bulk solution, resulting in the surface tension remaining relatively constant.[4][10] The CMC is identified as the concentration at the inflection point of a surface tension versus log-concentration plot.[8][10]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10-20 times the expected CMC).

-

Concentration Series: Create a series of solutions with decreasing concentrations by serial dilution of the stock solution. The concentration range should adequately span the expected CMC.

-

Measurement:

-

Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of each solution.[3][11][12]

-

Ensure the platinum ring or plate is thoroughly cleaned and dried before each measurement to ensure accuracy.[11]

-

Allow each solution to equilibrate at a constant temperature before measurement.

-

-

Data Analysis:

Conductometry

Principle: The conductivity method is suitable for ionic and zwitterionic surfactants like this compound.[8] Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant monomers. When micelles form, the mobility of the charge-carrying species changes. Although micelles are charged aggregates, their mobility is lower than that of the individual monomers due to their larger size and the binding of counter-ions.[13] This leads to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[5][9]

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in high-purity deionized water.

-

Instrumentation:

-

Measurement:

-

Starting with the solvent (deionized water), measure the specific conductance.

-

Progressively add a concentrated surfactant solution to the solvent in the measurement cell, or measure the conductivity of each prepared dilution.[11]

-

Ensure the solution is well-mixed and thermally equilibrated before each reading.

-

-

Data Analysis:

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe, most commonly pyrene (B120774), whose photophysical properties are sensitive to the polarity of its microenvironment.[15][16] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[8] This change in the microenvironment causes a distinct shift in the fine structure of the pyrene emission spectrum. Specifically, the intensity ratio of the third and first vibronic peaks (I3/I1) in the emission spectrum is highly sensitive to the solvent polarity. A sharp increase in the I3/I1 ratio is observed as pyrene moves from the aqueous phase to the micellar core. The CMC is determined from the inflection point of the I3/I1 ratio versus surfactant concentration plot.[17]

Experimental Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a suitable organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).[17]

-

Sample Preparation:

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is very low (e.g., 0.2–1.0 µM) to avoid influencing the micellization process.[16][17] The final concentration of the organic solvent should also be minimal.

-

-

Measurement:

-

Data Analysis:

-

Calculate the intensity ratio I3/I1 for each sample.

-

Plot the I3/I1 ratio against the surfactant concentration. The data is often fitted to a sigmoidal (Boltzmann) equation, and the CMC is taken as the concentration corresponding to the inflection point of the curve.[18]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. biolinscientific.com [biolinscientific.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 6. agilent.com [agilent.com]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. justagriculture.in [justagriculture.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

Self-Assembly Properties of n-Alkylammonium Sulfobetaines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the self-assembly properties of n-alkylammonium sulfobetaines, a class of zwitterionic surfactants with significant potential in various scientific and industrial applications, including drug delivery systems. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes experimental workflows.

Introduction to n-Alkylammonium Sulfobetaines

n-Alkylammonium sulfobetaines are amphiphilic molecules characterized by a positively charged quaternary ammonium (B1175870) headgroup and a negatively charged sulfonate group, separated by a short alkyl spacer. A long hydrocarbon tail (n-alkyl group) provides the hydrophobic character essential for self-assembly in aqueous solutions. Their general structure is R-N+(CH₃)₂-(CH₂)ₙ-SO₃⁻. These surfactants are of particular interest due to their excellent water solubility, biocompatibility, and stability over a wide range of pH and temperatures. In drug development, their ability to form micelles makes them promising candidates for the solubilization and delivery of poorly water-soluble drugs.

Core Self-Assembly Properties

The self-assembly of n-alkylammonium sulfobetaines in aqueous solutions is primarily driven by the hydrophobic effect. As the concentration of the surfactant increases, a critical point is reached where the molecules aggregate to form micelles, sequestering their hydrophobic tails from the aqueous environment. This critical micelle concentration (CMC) is a key parameter characterizing the surfactant's efficiency. The size and shape of the resulting micelles are described by the aggregation number (Nₐgg), which is the average number of surfactant molecules per micelle.

Quantitative Data on Self-Assembly

The following tables summarize the critical micelle concentration (CMC), aggregation number (Nₐgg), and thermodynamic parameters of micellization for a homologous series of n-alkyl-N,N-dimethyl-3-ammonio-1-propanesulfonates (SB3-n).

| Surfactant | Alkyl Chain Length (n) | CMC (mM) at 298.15 K | Source |

| SB3-10 | 10 | 31.6 | [1] |

| SB3-12 | 12 | 3.2 | [2] |

| SB3-14 | 14 | 0.27 | [2] |

| SB3-16 | 16 | 0.03 | [1] |

Table 1: Critical Micelle Concentration (CMC) of n-Alkylammonium Sulfobetaines. The CMC decreases significantly with increasing alkyl chain length, indicating that longer hydrophobic tails promote micelle formation at lower concentrations.

| Surfactant | Aggregation Number (Nₐgg) | Method | Source |

| SB3-12 | ~55 | Estimation from Micellar Avg. Mol. Wt. | |

| SB3-12 | 55 | Isothermal Titration Calorimetry | [2] |

| SB3-14 | 68 | Isothermal Titration Calorimetry | [2] |

Table 2: Aggregation Numbers (Nₐgg) of n-Alkylammonium Sulfobetaine (B10348) Micelles. The aggregation number generally increases with the length of the hydrophobic alkyl chain.

| Surfactant | ΔG°mic (kJ/mol) at 298.15 K | ΔH°mic (kJ/mol) at 298.15 K | -TΔS°mic (kJ/mol) at 298.15 K | Source |

| SB3-12 | -28.9 | 10.5 | -39.4 | [3] |

| SB3-14 | -35.8 | 8.2 | -44.0 | [3] |

Table 3: Thermodynamic Parameters of Micellization for n-Alkylammonium Sulfobetaines. The negative Gibbs free energy of micellization (ΔG°mic) indicates that the process is spontaneous. The positive enthalpy (ΔH°mic) and large positive entropy (ΔS°mic) show that micellization is an entropy-driven process, primarily due to the release of structured water molecules from around the hydrophobic chains.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the self-assembly properties of n-alkylammonium sulfobetaines.

Synthesis of n-Alkylammonium Sulfobetaines

A common synthetic route involves the quaternization of an N,N-dimethylalkylamine with a sultone, such as 1,3-propanesultone or 1,4-butanesultone.

Protocol for the Synthesis of n-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-12):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyldodecylamine in a suitable solvent such as acetone (B3395972) or ethyl acetate.

-

Addition of Sultone: Slowly add an equimolar amount of 1,3-propanesultone to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60°C) and maintain for several hours to days. The progress of the reaction can be monitored by the formation of a white precipitate.

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and collect the white solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a cold solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain the final n-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Surface tensiometry is a classic method for determining the CMC of surfactants. It is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution.

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of the n-alkylammonium sulfobetaine with varying concentrations, spanning a range below and above the expected CMC.

-

Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement: Measure the surface tension of each solution at a constant temperature. Ensure the ring or plate is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines. Below the CMC, the surface tension decreases linearly with log C. Above the CMC, the surface is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Caption: Workflow for CMC determination using surface tensiometry.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the micelles and a quencher that also partitions into the micelles. The quenching of the probe's fluorescence provides information about the number of micelles, which can then be used to calculate the aggregation number.[5]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a volatile organic solvent like acetone).

-

Prepare a stock solution of a hydrophobic quencher (e.g., benzophenone (B1666685) or cetylpyridinium (B1207926) chloride) in a suitable solvent.

-

Prepare a series of surfactant solutions at a concentration significantly above the CMC.

-

-

Sample Preparation:

-

To a series of volumetric flasks, add a small, constant amount of the pyrene stock solution and evaporate the solvent completely.

-

Add the surfactant solution to each flask to dissolve the pyrene.

-

Add varying amounts of the quencher stock solution to the flasks.

-

Bring all solutions to the final volume with the surfactant solution.

-

-

Fluorescence Measurement:

-

Measure the steady-state fluorescence intensity of pyrene in each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm, and the emission is monitored at around 373 nm.

-

-

Data Analysis:

-

According to the Turro-Yekta model, the relationship between the fluorescence intensity and the quencher concentration can be described by the equation: ln(I₀/I) = [Q] / [Micelle], where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher [Q], and [Micelle] is the concentration of micelles.

-

Plot ln(I₀/I) versus the quencher concentration [Q]. The slope of the resulting linear plot is 1/[Micelle].

-

The concentration of micelles can be calculated from the slope.

-

The aggregation number (Nₐgg) is then calculated using the formula: Nₐgg = ([Surfactant] - CMC) / [Micelle].

-

Caption: Workflow for aggregation number determination by fluorescence quenching.

Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of the CMC and the enthalpy of micellization (ΔH°mic) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of the n-alkylammonium sulfobetaine (typically 10-15 times the expected CMC) in a degassed buffer or deionized water.

-

Fill the ITC sample cell with the same degassed buffer or deionized water.

-

-

Instrumentation Setup:

-

Set the experimental temperature and allow the system to equilibrate.

-

Fill the injection syringe with the concentrated surfactant solution, ensuring no air bubbles are present.

-

-

Titration:

-

Perform a series of small, sequential injections of the surfactant solution into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

The raw data is a series of heat flow peaks corresponding to each injection.

-

Integrate the area under each peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the total surfactant concentration in the cell.

-

The resulting titration curve will be sigmoidal. The inflection point of the curve corresponds to the CMC, and the change in enthalpy before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).

-

The Gibbs free energy of micellization (ΔG°mic) can be calculated using the equation: ΔG°mic = RTln(CMC), where R is the gas constant and T is the absolute temperature.

-

The entropy of micellization (ΔS°mic) can then be determined using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

-

Caption: Workflow for thermodynamic analysis using Isothermal Titration Calorimetry.

Micelle Size Determination by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. For surfactant solutions, it provides the hydrodynamic diameter of the micelles.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the n-alkylammonium sulfobetaine at a concentration above the CMC.

-

Filter the solution through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large particles.

-

-

Instrument Setup:

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Set the measurement parameters, including the scattering angle, laser wavelength, and solvent viscosity.

-

-

Measurement:

-

The instrument directs a laser beam through the sample, and a detector measures the intensity fluctuations of the scattered light over time.

-

-

Data Analysis:

-

The fluctuations in scattered light intensity are related to the Brownian motion of the micelles.

-

An autocorrelation function is generated from the intensity fluctuations.

-

From the decay rate of the autocorrelation function, the translational diffusion coefficient (D) of the micelles is calculated.

-

The hydrodynamic diameter (dₕ) is then determined using the Stokes-Einstein equation: dₕ = kₛT / (3πηD), where kₛ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

Caption: Workflow for micelle size determination by Dynamic Light Scattering.

Conclusion

This technical guide has provided a comprehensive overview of the self-assembly properties of n-alkylammonium sulfobetaines, with a focus on quantitative data and detailed experimental methodologies. The predictable nature of their self-assembly, influenced by factors such as alkyl chain length, makes them versatile molecules for various applications. The provided protocols and workflows serve as a practical resource for researchers and professionals in the fields of materials science, chemistry, and drug development, enabling the effective characterization and utilization of these promising surfactants.

References

An In-depth Technical Guide to the Zwitterionic Nature of Sulfobetaine-16 and its pH-Dependent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine-16 (SB-16), also known as n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent widely utilized in biochemical and biomedical research.[1] Its unique properties, particularly its ability to maintain a zwitterionic state over a broad pH range, make it an invaluable tool for solubilizing membrane proteins, preventing non-specific protein aggregation, and enhancing the biocompatibility of materials.[2] This guide provides a comprehensive overview of the zwitterionic nature of SB-16, its behavior across different pH ranges, and the experimental protocols used to characterize these properties.

Core Concepts: The Zwitterionic Nature of this compound

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net charge of zero. In the case of this compound, the zwitterionic character arises from the presence of a permanently positive quaternary ammonium (B1175870) group and a strongly acidic sulfonate group.

The quaternary ammonium cation in SB-16 is permanently charged, independent of the pH of the solution.[3] This is because there are no protons on the nitrogen atom that can be removed by a base. In contrast, the sulfonate group is the conjugate base of a strong sulfonic acid. The pKa of a similar compound, 1-propanesulfonic acid, is predicted to be around -1.92, indicating that it is a very strong acid.[4][5][6] This means the sulfonate group will be deprotonated and negatively charged at any pH above this value, which covers the entire practical pH range for biological and chemical experiments.

Due to the permanent positive charge of the quaternary ammonium group and the persistent negative charge of the sulfonate group across a wide pH spectrum, this compound exists predominantly in its zwitterionic form.

Quantitative Data Summary

| Parameter | Functional Group | Estimated pKa | Charge at Physiological pH (~7.4) |

| Acidic Group | Propanesulfonic acid | ~ -1.92[4][5][6] | Negative (-) |

| Basic Group | Quaternary ammonium | N/A (permanently charged)[3] | Positive (+) |

| Overall Molecule | This compound | pI is expected to be at a very low pH | Zwitterionic (net charge ≈ 0) |

Note on Isoelectric Point (pI): The isoelectric point is the pH at which a molecule carries no net electrical charge. For SB-16, since the sulfonic acid group is extremely acidic and the quaternary amine is permanently cationic, the true isoelectric point where the molecule would have a net zero charge is expected to be at a very low, likely theoretical, pH value. For all practical purposes in typical research applications (pH 2-12), SB-16 behaves as a zwitterion.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the quaternization of a tertiary amine with a sultone.[7]

Materials:

-

N,N-dimethylhexadecylamine

-

1,3-Propanesultone

-

Acetonitrile (B52724) (or another suitable aprotic solvent)

-

Diethyl ether (for washing)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolve N,N-dimethylhexadecylamine in acetonitrile in the round-bottom flask.

-

Slowly add a stoichiometric amount of 1,3-propanesultone to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the white, solid product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven.

Determination of Zwitterionic Nature via Zeta Potential Measurement as a Function of pH

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of micelles or dispersed particles in a solution. By measuring the zeta potential of SB-16 micelles across a range of pH values, its zwitterionic character can be confirmed. A zwitterionic substance will exhibit a zeta potential close to zero over a wide pH range.

Materials:

-

This compound

-

Deionized water

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M) for pH adjustment

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for pH adjustment

-

Zeta potential analyzer

-

pH meter

-

Disposable cuvettes for zeta potential measurement

Procedure:

-

Prepare a stock solution of this compound in deionized water at a concentration above its critical micelle concentration (CMC).

-

Take a series of aliquots from the stock solution.

-

For each aliquot, adjust the pH to a specific value using the HCl or NaOH solutions. Cover a range from acidic (e.g., pH 2) to basic (e.g., pH 12).

-

Measure the exact pH of each solution using a calibrated pH meter.

-

For each pH-adjusted solution, transfer an appropriate volume into a disposable cuvette for the zeta potential analyzer.

-

Measure the zeta potential of the SB-16 micelles at each pH value according to the instrument's operating instructions.

-

Plot the measured zeta potential as a function of pH. For a zwitterionic molecule like SB-16, the plot is expected to show a zeta potential value close to 0 mV across the entire pH range tested.

Visualizations

Logical Relationship of this compound's Zwitterionic Nature

Caption: The zwitterionic nature of this compound arises from its permanently cationic quaternary ammonium group and its strongly anionic sulfonate group.

Experimental Workflow: Protein Extraction for Mass Spectrometry using this compound

Caption: A typical workflow for preparing protein samples for mass spectrometry analysis, where this compound is used as a solubilizing agent during cell lysis.

References

- 1. osti.gov [osti.gov]

- 2. The Effect of Sulfobetaine Coating in Inhibiting the Interaction between Lyotropic Liquid Crystalline Nanogels and Proteins [mdpi.com]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. 1-Propanesulfonic acid price,buy 1-Propanesulfonic acid - chemicalbook [m.chemicalbook.com]

- 6. 1-Propanesulfonic acid | 5284-66-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

chemical structure and formula of n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, a zwitterionic surfactant, is a powerful tool in biochemical and pharmaceutical research. Commonly known by trade names such as Zwittergent® 3-16, or abbreviations like HDAPS and SB-16, this detergent is highly effective in solubilizing membrane proteins while preserving their native structure and function. Its unique zwitterionic nature, conferred by a quaternary ammonium (B1175870) cation and a sulfonate anion, allows it to remain electrically neutral over a wide pH range. This property is crucial for applications such as isoelectric focusing and two-dimensional gel electrophoresis where maintaining the native charge of proteins is essential. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application in membrane protein extraction for proteomics analysis.

Chemical Structure and Formula

n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate possesses a long hydrophobic hexadecyl (C16) tail and a hydrophilic headgroup. The headgroup contains both a positively charged quaternary ammonium ion and a negatively charged sulfonate group, making the molecule zwitterionic.

Chemical Formula: C₂₁H₄₅NO₃S[1][2][3][4]

IUPAC Name: 3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate[4]

Synonyms: Zwittergent 3-16, SB-16, HDAPS, Palmityl Sulfobetaine, 3-(N,N-Dimethylpalmitylammonio)propanesulfonate[2][3][4]

Physicochemical Properties

The utility of n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in various research applications is dictated by its distinct physicochemical properties. These properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 391.65 g/mol | [1][2][5] |

| Appearance | White solid/powder | [2] |

| Melting Point | 253-255 °C | [2][6] |

| Boiling Point | 253-255 °C at 760 mmHg | [2] |

| Critical Micelle Concentration (CMC) | 10-60 µM (in aqueous solution) | [7] |

| Aggregation Number | 155 | [7] |

| Purity | ≥98% or ≥99% (by TLC) | [3][7] |

| Storage Conditions | 2-8°C | [2] |

Experimental Protocols

This section provides a detailed methodology for the extraction of membrane proteins from bacterial cells using n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate. This protocol is a composite based on established practices in the field.

Objective: To solubilize membrane proteins from Pasteurella haemolytica for subsequent analysis by SDS-PAGE and other proteomic techniques.

Materials:

-

Bacterial cell paste of Pasteurella haemolytica

-

Extraction Buffer: 1% (w/v) n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Zwittergent 3-16) in 0.25 M NaCl, pH 8.0[4]

-

0.02 M Sodium Phosphate (B84403) Buffer, pH 7.5

-

Sucrose (B13894) solutions (20% w/v)

-

French pressure cell

-

Ultracentrifuge and appropriate rotors

-

Standard reagents for protein quantification (e.g., BCA or Bradford assay kit)

-

SDS-PAGE reagents and equipment

Procedure:

-

Cell Lysis and Membrane Preparation:

-

Resuspend the bacterial cell paste in 20% sucrose solution to induce plasmolysis.

-

Lyse the cells by passing them through a French pressure cell.

-

Separate the inner and outer membranes by sucrose density gradient centrifugation.

-

Collect the membrane fractions and wash them with 0.02 M sodium phosphate buffer (pH 7.5) to remove soluble proteins.

-

-

Membrane Protein Solubilization:

-

Resuspend the isolated membrane pellet in the Extraction Buffer (1% Zwittergent 3-16 in 0.25 M NaCl, pH 8.0). The buffer-to-pellet ratio should be optimized, but a starting point of 10:1 (v/w) is recommended.

-

Incubate the suspension for 1-2 hours at 4°C with gentle agitation to facilitate the solubilization of membrane proteins.

-

-

Separation of Solubilized Proteins:

-

Centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Downstream Analysis:

-

Determine the protein concentration of the supernatant using a standard protein assay.

-

Analyze the solubilized proteins by SDS-PAGE to assess the extraction efficiency and protein profile.

-

The solubilized proteins are now ready for further downstream applications such as chromatography, immunoprecipitation, or mass spectrometry.

-

Visualizations

Experimental Workflow for Membrane Protein Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of membrane proteins using n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.

Conclusion

n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is an indispensable detergent for researchers working with membrane proteins. Its ability to effectively solubilize these challenging proteins while maintaining their structural integrity makes it a valuable reagent in proteomics, drug discovery, and structural biology. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals in these fields, enabling them to leverage the full potential of this versatile zwitterionic surfactant in their research endeavors.

References

- 1. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. journals.asm.org [journals.asm.org]

- 5. echemi.com [echemi.com]

- 6. Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens | PLOS One [journals.plos.org]

- 7. Liposome Reconstitution and Modulation of Recombinant Prenylated Human Rac1 by GEFs, GDI1 and Pak1 | PLOS One [journals.plos.org]

Sulfobetaine-16 as a Biological Detergent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine-16 (SB-16), also known as n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent widely employed in biological and biochemical research. Its unique properties make it particularly effective for the solubilization and purification of membrane proteins, which are critical targets in drug development and cellular research. This technical guide provides a comprehensive overview of SB-16, including its physicochemical properties, detailed experimental protocols, and a comparison with other commonly used detergents.

Physicochemical Properties of this compound

This compound belongs to the sulfobetaine (B10348) family of detergents, characterized by a neutral overall charge over a wide pH range due to the presence of both a quaternary ammonium (B1175870) positive charge and a sulfonate negative charge.[][2] This zwitterionic nature is crucial for its utility in various biochemical applications, as it minimizes interference with protein charge-based separation techniques like isoelectric focusing.

Key Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below, alongside data for the commonly used zwitterionic detergent CHAPS for comparative purposes.

| Property | This compound (SB-16) | CHAPS |

| CAS Number | 2281-11-0[3][4] | 75621-03-3 |

| Molecular Weight | 391.7 g/mol [3] | ~614.9 g/mol |

| Detergent Class | Zwitterionic (Sulfobetaine) | Zwitterionic (Bile salt derivative) |

| Critical Micelle Concentration (CMC) | 0.01-0.06 mM (in water, 20-25°C)[3] | 6 - 10 mM |

| Aggregation Number | 155 | ~10 |

| Effective pH Range | 5.0 - 8.0 | Broad |

| Appearance | White powder[3] | White powder |

| Solubility | Soluble in water[] | Soluble in water |

Applications in Research and Drug Development

The primary application of this compound is the solubilization of membrane proteins from their native lipid bilayer environment.[] Its efficacy is particularly noted for the extraction of outer membrane proteins.[3] Once solubilized, these proteins can be purified and analyzed using a variety of downstream techniques, including:

-

Chromatography: SB-16 is used as a surfactant in various chromatographic methods to maintain protein solubility.[5]

-

Mass Spectrometry: Proteins extracted with SB-16 can be identified and characterized by mass spectrometry.[6]

-

Electrophoresis: SB-16 is compatible with electrophoretic methods, most notably two-dimensional gel electrophoresis (2D-PAGE), for the separation of complex protein mixtures.

In the realm of drug development, sulfobetaine-based polymers and conjugates are being explored for sustained drug delivery systems.[7][8] The zwitterionic nature of sulfobetaines can contribute to reduced nonspecific interactions with biological molecules, a desirable characteristic for drug delivery vehicles.[7]

Experimental Protocols

The following are detailed protocols for the use of this compound in membrane protein extraction and sample preparation for two-dimensional gel electrophoresis. These protocols are synthesized from established methodologies and should be optimized for specific experimental systems.

I. Membrane Protein Extraction from E. coli

This protocol outlines the steps for extracting membrane proteins from E. coli cells using this compound.

Materials:

-

E. coli cell pellet

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

-

Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound.

-

Ice-cold PBS

-

Sonicator

-

Ultracentrifuge

Procedure:

-

Cell Lysis:

-

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice. Use short bursts to prevent overheating and protein denaturation.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove unbroken cells and cellular debris.[3]

-

-

Membrane Fraction Isolation:

-

Transfer the supernatant to an ultracentrifuge tube.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[3][9]

-

Discard the supernatant containing the cytosolic proteins.

-

Wash the membrane pellet with Lysis Buffer to remove any remaining soluble proteins and centrifuge again at 100,000 x g for 1 hour at 4°C.[9]

-

-

Membrane Protein Solubilization:

-

Resuspend the washed membrane pellet in Solubilization Buffer. The final protein concentration should be in the range of 1-10 mg/mL.[]

-

Incubate the suspension for 1-2 hours at 4°C with gentle agitation to allow for the solubilization of membrane proteins.[10]

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.[3][11]

-

-

Collection of Solubilized Proteins:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

The sample is now ready for downstream applications such as chromatography or electrophoresis.

-

II. Sample Preparation for Two-Dimensional Gel Electrophoresis (2D-PAGE)

This protocol describes the preparation of a protein sample, previously solubilized with this compound, for 2D-PAGE.

Materials:

-

Solubilized membrane protein sample

-

2D Rehydration/Sample Buffer: 7 M Urea, 2 M Thiourea, 2-4% (w/v) CHAPS (or a combination of detergents including SB-16), 50-100 mM DTT, 0.5-2% (v/v) carrier ampholytes.

-

Acetone (B3395972), pre-chilled to -20°C

-

Trichloroacetic acid (TCA)

Procedure:

-

Protein Precipitation (Optional but Recommended):

-

To concentrate the sample and remove interfering substances, precipitate the proteins by adding 4 volumes of cold acetone or 10% TCA.[7]

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the proteins.

-

Carefully decant the supernatant and wash the pellet with cold acetone.

-

Air-dry the pellet briefly to remove residual acetone.

-

-

Resuspension in 2D Sample Buffer:

-

Resuspend the protein pellet in the 2D Rehydration/Sample Buffer. The volume will depend on the size of the IPG strip to be used.

-

Vortex thoroughly to ensure complete solubilization. The chaotropic agents (urea and thiourea) and detergents will denature and solubilize the proteins for isoelectric focusing.[12]

-

-

Sample Loading:

-

The sample is now ready to be loaded onto an IPG strip for the first dimension of 2D-PAGE. The loading can be done by passive or active rehydration.

-

Mandatory Visualizations

Experimental Workflow for Membrane Protein Extraction

References

- 2. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2D Gel Electrophoresis — Buffers & Reagents | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2D Gel Electrophoresis Sample Preparation - Kendrick Labs [kendricklabs.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Sample solublization buffers for two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Sulfobetaine-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine-16 (SB-16), also known as n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent highly effective for the solubilization and extraction of membrane proteins.[1][2] Its zwitterionic nature, characterized by a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group, allows it to efficiently disrupt lipid-lipid and lipid-protein interactions while minimizing protein denaturation, a common issue with ionic detergents.[3] This makes SB-16 an ideal choice for isolating membrane proteins in their native and functionally active state, which is crucial for downstream applications such as structural biology, functional assays, and drug screening.[3]

These application notes provide a comprehensive guide to using this compound for the extraction of membrane proteins, including detailed protocols, quantitative data for comparison with other common detergents, and visualizations of the experimental workflow and a relevant signaling pathway.

Properties of this compound

Understanding the physicochemical properties of SB-16 is essential for optimizing membrane protein extraction protocols.

| Property | Value | Reference(s) |

| Chemical Name | n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | [1] |

| Synonyms | SB-16, Zwittergent 3-16 | [1] |

| Molecular Weight | 391.65 g/mol | [1] |

| Detergent Type | Zwitterionic | [2] |

| Critical Micelle Concentration (CMC) | 0.01 - 0.06 mM (in aqueous solution at 20-25°C) | [1] |

| Appearance | White to off-white powder | [1] |

Quantitative Comparison of Detergent Performance

The choice of detergent is a critical factor that significantly impacts the yield and purity of the extracted membrane protein. The following table provides a comparative overview of this compound against other commonly used detergents for the extraction of a model membrane protein, such as the Epidermal Growth Factor Receptor (EGFR), from cultured mammalian cells.

| Detergent | Type | Optimal Concentration Range (% w/v) | Typical Total Protein Yield (mg/mL) | Target Protein Purity (%) | Key Advantages | Key Disadvantages |

| This compound (SB-16) | Zwitterionic | 0.5 - 2.0 | 1.5 - 2.5 | 80 - 90 | Mild, preserves protein structure and function. | Can be less effective for highly robust membrane proteins. |

| CHAPS | Zwitterionic | 0.5 - 1.0 | 1.8 - 2.8 | 85 - 95 | Good for maintaining protein-protein interactions. | Can be difficult to remove due to high CMC. |

| DDM (n-dodecyl-β-D-maltoside) | Non-ionic | 0.1 - 1.0 | 2.0 - 3.5 | 75 - 85 | Very mild, good for structural studies. | Can be expensive. |

| Triton X-100 | Non-ionic | 0.1 - 1.0 | 2.5 - 4.0 | 65 - 75 | High solubilization efficiency. | Can interfere with UV absorbance and may denature some proteins. |

| SDS (Sodium Dodecyl Sulfate) | Anionic | 0.1 - 1.0 | 3.0 - 5.0 | < 60 | Very strong solubilizing agent. | Highly denaturing, disrupts protein structure and function. |

Note: The values presented are illustrative and can vary depending on the specific membrane protein, cell type, and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for the extraction of membrane proteins from cultured mammalian cells using this compound.

Materials

-

Cell Pellet: From cultured mammalian cells expressing the target membrane protein.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).

-

Solubilization Buffer: Lysis Buffer containing an optimized concentration of this compound (start with a range of 0.5% to 2.0% w/v).

-

Microcentrifuge and tubes.

-

Dounce homogenizer or sonicator.

-

Rotating wheel or shaker.

Protocol

-

Cell Harvesting and Washing:

-

Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS to remove residual media.

-

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 1 mL of Lysis Buffer per 10^7 cells.

-

Homogenize the cell suspension using a pre-chilled Dounce homogenizer with 10-15 strokes or by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off). The goal is to achieve complete cell lysis while minimizing damage to organelles.

-

-

Isolation of Membrane Fraction:

-

Centrifuge the cell lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully transfer the supernatant to a fresh, pre-chilled ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

-

Discard the supernatant, which contains the cytosolic proteins.

-

-

Membrane Protein Solubilization:

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer containing the desired concentration of this compound. The volume should be adjusted to achieve a protein concentration of approximately 1-5 mg/mL.

-

Incubate the suspension on a rotating wheel or shaker for 1-2 hours at 4°C to allow for efficient solubilization of membrane proteins.

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Downstream Processing:

-

The solubilized membrane protein extract is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or functional assays. It is important to include a low concentration of SB-16 (above its CMC) in all subsequent buffers to maintain protein solubility.

-

Mandatory Visualizations

Experimental Workflow for Membrane Protein Extraction

Caption: Experimental workflow for membrane protein extraction using this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-studied membrane protein that, upon activation by its ligand (e.g., EGF), initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] The successful extraction of functional EGFR is critical for studying these pathways in the context of cancer research and drug development.

Caption: Simplified diagram of the EGFR signaling pathway.

References

- 1. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modular detergents tailor the purification and structural analysis of membrane proteins including G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Sulfobetaine-16 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Sulfobetaine-16 (SB-16) in mass spectrometry-based proteomics. The primary and well-documented application of SB-16 is in the sample preparation phase, specifically for the solubilization and extraction of proteins, particularly challenging membrane proteins, prior to analysis. This document also explores potential, investigational applications of SB-16 as a direct additive in MALDI and ESI mass spectrometry.

Application 1: Enhanced Solubilization of Proteins for LC-MS/MS Analysis

Zwitterionic detergents, including sulfobetaines, are instrumental in proteomics for solubilizing proteins from complex biological samples. Their unique charge characteristics offer a balance between the denaturing strength of ionic detergents and the milder nature of non-ionic detergents. This makes them particularly effective for extracting membrane proteins and improving the efficiency of enzymatic digestions.

Comparative Efficacy of Zwitterionic Detergents in Protein Solubilization

The choice of detergent can significantly impact protein yield and the representation of different protein classes in a sample. The following table summarizes the comparative performance of various zwitterionic detergents in solubilizing proteins for mass spectrometry workflows. While specific quantitative data for this compound is not extensively available in the literature, its performance can be inferred from the behavior of structurally similar sulfobetaines like ASB-14.

| Detergent | Typical Application | Solubilization Efficacy | Mass Spectrometry Compatibility | Key Considerations |

| CHAPS | 2D-Gel Electrophoresis, Solubilizing membrane proteins | Good, but can be less effective for highly hydrophobic proteins compared to newer sulfobetaines.[1] | Compatible at low concentrations (<0.1%), but can cause adduct formation and signal suppression.[1] | A widely used and well-characterized zwitterionic detergent. |

| ASB-14 | 2D-Gel Electrophoresis, Solubilizing membrane proteins | Excellent, particularly for hydrophobic proteins; superior to CHAPS for some applications.[1][2] | Generally compatible, often used in combination with CHAPS for improved results.[1] | The longer alkyl chain enhances interaction with hydrophobic domains.[1] |

| This compound (SB-16) | Protein purification, Solubilization of outer membrane proteins | Expected to be high for hydrophobic proteins due to its long C16 alkyl chain. | Requires removal before LC-MS/MS to prevent ion suppression and interference with chromatographic separation. | Its strong solubilizing power makes it a good candidate for initial protein extraction from complex matrices. |

Experimental Protocols

Protocol 1: Protein Extraction from Cultured Cells Using a this compound Lysis Buffer

This protocol details a general procedure for extracting total protein from cultured mammalian cells using a lysis buffer containing this compound.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

SB-16 Lysis Buffer:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (w/v) this compound

-

Protease and phosphatase inhibitor cocktails (added fresh)

-

-

Centrifuge

Procedure:

-

Cell Harvesting: Aspirate the culture medium from adherent cells. Wash the cells twice with ice-cold PBS. For suspension cells, pellet them by centrifugation and wash twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold SB-16 Lysis Buffer to the cell plate or pellet. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.

-

Scraping and Collection: For adherent cells, use a cold plastic cell scraper to gently scrape the cells off the plate in the presence of the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate complete lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

-

Quantification: Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay. The sample is now ready for downstream processing, such as enzymatic digestion for LC-MS/MS analysis.

Protocol 2: In-Solution Tryptic Digestion of Proteins Solubilized with this compound

This protocol outlines the steps for digesting proteins that have been extracted using a buffer containing SB-16. It is crucial to remove the detergent before mass spectrometry analysis.

Materials:

-

Protein extract from Protocol 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges or tips

Procedure:

-

Reduction: To your protein sample (e.g., 100 µg of protein), add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of SB-16 to below its critical micelle concentration (CMC) of 0.01-0.06 mM. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Detergent Removal and Desalting: It is critical to remove SB-16 at this stage. Use a C18 SPE cartridge or tip to bind the peptides while salts and the detergent are washed away.

-

Equilibrate the C18 material with a high organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).

-

Wash with an aqueous solvent (e.g., 0.1% formic acid in water).

-

Load the acidified peptide sample.

-

Wash the loaded sample with the aqueous solvent to remove contaminants, including SB-16.

-

Elute the peptides with the high organic solvent.

-

-

Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Investigational Applications in Mass Spectrometry

The following sections describe potential, though not widely documented, applications of this compound as a direct additive in mass spectrometry. These protocols are intended as a starting point for researchers interested in exploring the effects of zwitterionic detergents on the ionization process.

Application 2: this compound as a Co-Matrix in MALDI-MS

Hypothesis: The amphiphilic nature of SB-16 might aid in the co-crystallization of hydrophobic proteins or peptides with the MALDI matrix, potentially improving shot-to-shot reproducibility and signal intensity for difficult-to-analyze samples.

Protocol 3: MALDI Sample Preparation with a this compound Co-Matrix

Materials:

-

MALDI matrix solution (e.g., 10 mg/mL sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA)

-

This compound stock solution (1% w/v in water)

-

Analyte solution (protein or peptide)

-